Cyanamide, (hydroxymethyl)-

Physical Chemistry Process Chemistry Purification

Cyanamide, (hydroxymethyl)- (also known as N-(hydroxymethyl)cyanamide or methylolcyanamide) is a small-molecule cyanamide derivative with the molecular formula C2H4N2O and a molecular weight of 72.07 g/mol. It is characterized by a reactive hydroxymethyl (-CH₂OH) substituent on the cyanamide nitrogen, a structural feature that differentiates it from simpler N-alkyl cyanamides and the parent cyanamide (CH₂N₂).

Molecular Formula C2H4N2O
Molecular Weight 72.07 g/mol
CAS No. 51274-50-1
Cat. No. B14671069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanamide, (hydroxymethyl)-
CAS51274-50-1
Molecular FormulaC2H4N2O
Molecular Weight72.07 g/mol
Structural Identifiers
SMILESC(NC#N)O
InChIInChI=1S/C2H4N2O/c3-1-4-2-5/h4-5H,2H2
InChIKeyOQLIEEINQMPPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanamide, (hydroxymethyl)- (CAS 51274-50-1): Chemical Profile for Procurement and Research Identification


Cyanamide, (hydroxymethyl)- (also known as N-(hydroxymethyl)cyanamide or methylolcyanamide) is a small-molecule cyanamide derivative with the molecular formula C2H4N2O and a molecular weight of 72.07 g/mol [1]. It is characterized by a reactive hydroxymethyl (-CH₂OH) substituent on the cyanamide nitrogen, a structural feature that differentiates it from simpler N-alkyl cyanamides and the parent cyanamide (CH₂N₂) . The compound serves primarily as a synthetic intermediate, notably in the preparation of N-cyano-N'-(hydroxymethyl)guanidine, and exhibits distinct physicochemical properties including a boiling point of 171.9°C at 760 mmHg and a flash point of 57.8°C .

Why Generic Cyanamide Substitution is Inadequate: The Role of the Hydroxymethyl Substituent


N-substituted cyanamides cannot be regarded as interchangeable commodities. The identity of the N-substituent critically governs both the physical hazard profile and the downstream synthetic reactivity of the molecule [1]. The hydroxymethyl group in Cyanamide, (hydroxymethyl)- imparts a significantly lower boiling point and flash point compared to the parent cyanamide, altering distillation and safety requirements. Furthermore, its unique reactivity—specifically its ability to serve as an electrophilic intermediate in condensation reactions with nucleophiles such as guanidine—is not replicated by simple N-alkyl cyanamides like N-methylcyanamide or N-ethylcyanamide, which lack the hydroxyl functionality necessary for subsequent derivatization . Substituting with a generic alkyl cyanamide would therefore fail to deliver equivalent synthetic outcomes and introduces distinct, potentially unmanaged, safety risks.

Cyanamide, (hydroxymethyl)- (CAS 51274-50-1): Quantitative Differentiation Evidence Against Structural Analogs


Lowered Boiling Point Versus Parent Cyanamide: Facilitating Distillation-Based Purification

Cyanamide, (hydroxymethyl)- exhibits a substantially lower boiling point (171.9°C at 760 mmHg) compared to the parent compound cyanamide (260°C). This 88.1°C difference represents a greater than 30% reduction in boiling point, which can simplify vacuum distillation or short-path distillation in process-scale purification .

Physical Chemistry Process Chemistry Purification

Reduced Flash Point Compared to Cyanamide: Implications for Storage and Handling Safety

The flash point of Cyanamide, (hydroxymethyl)- is 57.8°C, which is significantly lower than the 141°C flash point of unsubstituted cyanamide. This quantifiable 83.2°C difference places the target compound in a different flammability risk category, mandating distinct engineering controls for storage and transfer .

Safety Process Safety Flammability

Unique Intermediate in N-Cyano-N'-(hydroxymethyl)guanidine Synthesis: A Differentiation by Reactivity

Cyanamide, (hydroxymethyl)- is a critical and isolable intermediate in the synthesis of N-cyano-N'-(hydroxymethyl)guanidine, a compound of interest in agricultural and pharmaceutical research . The synthetic pathway proceeds via condensation of cyanamide with formaldehyde to generate the target compound, which then reacts with guanidine to form the final product. This reactivity is enabled by the electrophilic nature of the hydroxymethyl carbon. In contrast, simple N-alkyl cyanamides (e.g., N-methylcyanamide) lack this functional handle and cannot directly serve as a precursor to N-cyano-N'-(hydroxymethyl)guanidine [1], making the target compound an indispensable reagent for this synthetic route.

Synthetic Chemistry Guanidine Synthesis Reactive Intermediate

Predicted Collision Cross Section (CCS) Values: A Basis for Ion Mobility-Based Differentiation

Computationally predicted Collision Cross Section (CCS) values for Cyanamide, (hydroxymethyl)- are available for several adducts, including [M+H]+ (109.8 Ų), [M+Na]+ (119.0 Ų), [M-H]- (109.9 Ų), and [M+NH4]+ (130.9 Ų) [1]. These CCS values are influenced by the molecule's size, shape, and functional groups and can serve as unique identifiers in ion mobility-mass spectrometry (IM-MS) workflows. While analogous CCS predictions for closely related simple alkyl cyanamides are not readily compiled in the same database, the available data provides a foundational reference for analytical method development and potential differentiation from in-class unknowns that would exhibit different drift times [2].

Analytical Chemistry Ion Mobility Spectrometry Quality Control

Optimal Application Scenarios for Cyanamide, (hydroxymethyl)- Procurement Based on Verified Differentiation Evidence


Synthesis of N-Cyano-N'-(hydroxymethyl)guanidine and Downstream Guanidine Derivatives

This is the primary, evidence-supported application scenario. As established, Cyanamide, (hydroxymethyl)- is a key intermediate in the condensation reaction with guanidine to form N-cyano-N'-(hydroxymethyl)guanidine . Research groups engaged in the development of novel guanidine-based pharmaceuticals, agrochemicals, or functional materials should prioritize this compound when their synthetic route requires a hydroxymethyl-functionalized cyanamide building block.

Process Development Requiring Lower-Temperature Distillation

The 88.1°C lower boiling point of Cyanamide, (hydroxymethyl)- relative to cyanamide makes it more amenable to distillation-based purification . Pilot plants and kilo-lab facilities designing continuous or batch distillation processes for cyanamide intermediates may find this compound easier to handle thermally, reducing the risk of decomposition and energy consumption.

Analytical Method Development and Reference Standard Qualification

The available predicted Collision Cross Section (CCS) values for the [M+H]+, [M+Na]+, [M-H]-, and [M+NH4]+ adducts provide a specific analytical fingerprint. Analytical chemistry laboratories tasked with developing ion mobility-mass spectrometry (IM-MS) methods for complex mixture analysis or purity assessment can utilize these values as an initial reference point for identifying and quantifying this specific cyanamide derivative.

Comparative Flammability and Hazard Assessment Studies

The significantly lower flash point (57.8°C vs. 141°C for cyanamide) demonstrates that this compound falls into a different flammability class . Industrial safety laboratories and process hazard analysis (PHA) teams evaluating cyanamide derivatives should use this compound for comparative testing to establish appropriate storage, handling, and engineering control requirements for this subclass of chemicals.

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